molecular formula C12H8N6O3 B14679875 Benzamide, 4-nitro-N-purin-6-yl- CAS No. 36855-73-9

Benzamide, 4-nitro-N-purin-6-yl-

Cat. No.: B14679875
CAS No.: 36855-73-9
M. Wt: 284.23 g/mol
InChI Key: MAYPTSUDLAWBGU-UHFFFAOYSA-N
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Description

“Benzamide, 4-nitro-N-purin-6-yl-” is a benzamide derivative featuring a purine moiety linked via an amino group at the 6-position of the purine ring and a nitro substituent at the 4-position of the benzamide ring.

Properties

CAS No.

36855-73-9

Molecular Formula

C12H8N6O3

Molecular Weight

284.23 g/mol

IUPAC Name

4-nitro-N-(7H-purin-6-yl)benzamide

InChI

InChI=1S/C12H8N6O3/c19-12(7-1-3-8(4-2-7)18(20)21)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17,19)

InChI Key

MAYPTSUDLAWBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Amidation Methods

The most direct route to synthesize Benzamide, 4-nitro-N-purin-6-yl- involves the reaction of 4-nitrobenzoyl chloride with 6-aminopurine. This approach typically requires basic conditions to neutralize the hydrogen chloride generated during the reaction and can be performed in various organic solvents.

Thioformylbenzamide Intermediates

An alternative synthesis route utilizes thioformylbenzamide intermediates. This two-step process has been successfully applied to related compounds and involves first creating a reactive intermediate that can then be coupled with the purine component.

Coupling Reaction Approaches

Modern coupling reactions employing reagents such as carbodiimides (DCC, EDC) with additives like HOBt offer milder conditions for forming the amide bond between 4-nitrobenzoic acid derivatives and aminopurines. These methods are particularly useful for sensitive substrates that might decompose under harsh conditions.

Detailed Preparation Methods

Synthesis via 4-Nitrobenzoyl Chloride

The most straightforward method for preparing Benzamide, 4-nitro-N-purin-6-yl- involves the reaction of 4-nitrobenzoyl chloride with 6-aminopurine. The procedure typically follows these steps:

  • Preparation of 4-nitrobenzoyl chloride : 4-nitrobenzoic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride, often with catalytic DMF in dichloromethane or THF.

  • Amidation reaction : The resulting acid chloride is reacted with 6-aminopurine in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated during the reaction.

  • Purification : The crude product is typically purified by recrystallization or column chromatography, often using ethyl acetate/hexane gradient systems.

This method generally provides yields in the range of 65-85% and is adaptable to various scales.

Synthesis via Thioformylbenzamide Intermediates

An alternative method for preparing purine-benzamide conjugates involves thioformylbenzamide intermediates:

  • Preparation of 4-nitro-N-thioformylbenzamide : This intermediate is synthesized by reacting 4-nitrobenzoyl chloride with ammonium thiocyanate in acetone.

  • Reaction with purine : The obtained 4-nitro-N-thioformylbenzamide is then reacted with the appropriate purine derivative to yield the desired compound.

This approach has been successfully applied to related compounds such as 4-nitro-N-((6-oxo-6,9-dihydro-1H-purin-2-yl)carbamothioyl)benzamide, demonstrating its potential utility for synthesizing Benzamide, 4-nitro-N-purin-6-yl-.

Synthesis Through Coupling Reactions

Modern coupling methods provide milder alternatives for forming amide bonds:

  • Activation of 4-nitrobenzoic acid : Using coupling reagents such as EDC/HOBt or HATU to activate the carboxylic acid.

  • Coupling with aminopurine : The activated acid is coupled with 6-aminopurine to form the desired amide bond.

This approach typically provides yields of 50-75% and is particularly suitable for sensitive substrates.

Reaction Conditions and Parameters

Solvent Selection

The choice of solvent significantly impacts the synthesis of Benzamide, 4-nitro-N-purin-6-yl-:

Reaction Step Recommended Solvents Notes
Acid chloride formation Dichloromethane, THF, Toluene Anhydrous conditions essential
Amidation reactions DMF, DMSO, Pyridine, THF Selection based on substrate solubility
Purification Ethanol, Acetonitrile, Ethyl acetate, Hexane Often used in gradient systems

Recent research has explored water as a reaction medium for certain amination reactions, which could potentially be applied to the synthesis of Benzamide, 4-nitro-N-purin-6-yl- with appropriate modifications.

Temperature and Reaction Time Requirements

Temperature control is critical for successful synthesis:

  • Acid chloride formation : Typically performed at temperatures ranging from 0°C to reflux, depending on the reagent used.

  • Amidation reaction : Often requires temperatures between 60-120°C for 8-36 hours to ensure complete reaction.

  • Purification procedures : Temperature control during recrystallization is crucial for optimal results.

Most reactions can be performed at atmospheric pressure, though microwave assistance may reduce reaction times.

Catalysts and Additives

Various catalysts and additives enhance reaction efficiency:

  • Catalytic DMF : Commonly used in acid chloride formation with thionyl chloride or oxalyl chloride.

  • Bases : Triethylamine, pyridine, or sodium carbonate are essential for neutralizing HCl generated during amidation reactions.

  • Activating agents : For coupling reactions, additives such as HOBt or DMAP enhance reactivity and reduce side reactions.

Purification and Characterization

Purification Techniques

Purification of Benzamide, 4-nitro-N-purin-6-yl- typically involves:

  • Initial workup : Treatment with aqueous sodium carbonate solution (pH 10-11) followed by filtration of the precipitated product.

  • Extraction : Using organic solvents such as ethyl acetate or dichloromethane, followed by drying over anhydrous sodium sulfate.

  • Chromatography : Flash column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexane or ethyl acetate/methanol gradients).

  • Recrystallization : From ethanol, acetonitrile, or ethyl acetate to obtain analytical grade material.

Characterization Methods

Complete characterization should include:

  • Melting point determination : The related compounds typically have high melting points, often with decomposition.

  • Spectroscopic analysis :

    • Nuclear Magnetic Resonance (1H and 13C NMR) to confirm structure
    • Infrared spectroscopy to identify functional groups
    • Mass spectrometry for molecular weight confirmation
  • Elemental analysis : To confirm the empirical formula C12H8N6O3.

Comparative Analysis of Preparation Methods

Yield Comparison

Based on related syntheses, the expected yields for different preparation methods are:

Synthetic Method Expected Yield (%) Reaction Time Key Advantages
Direct amidation via acid chloride 65-85 3-6 hours Established methodology, relatively fast
Coupling with carbodiimides 50-75 12-24 hours Milder conditions, fewer by-products
Thioformylbenzamide intermediates 55-70 24-48 hours Useful for specific substitution patterns

Scalability Considerations

For laboratory-scale synthesis (grams to tens of grams), direct amidation using acid chlorides offers the best balance of efficiency and simplicity. However, scaling up presents challenges:

  • Heat transfer issues in larger reactors
  • Safe handling of increased quantities of hazardous reagents like thionyl chloride
  • Modified purification strategies for larger volumes

Recent advances suggest exploring continuous flow processes for dangerous reactions and implementing greener approaches using less hazardous reagents.

Structure Modifications and Derivatives

Functional Group Variations

Several modifications of Benzamide, 4-nitro-N-purin-6-yl- have been explored:

  • Substitution on the benzene ring : Various groups can replace or complement the nitro group, including halogens and alkoxy groups.

  • Modifications to the purine scaffold : Substitutions at different positions affect biological properties.

  • Alternative linking groups : Beyond the amide linkage, other connecting groups can be employed.

Biological Activity Considerations

Structure-activity relationship studies on related compounds reveal:

  • The nitro group at the para position contributes to electronic properties and may enhance binding to target proteins such as DNA methyltransferases.

  • The amide linkage serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • The purine scaffold provides a rigid framework that can interact with nucleic acids and proteins through multiple binding modes.

Tables of Physical Properties

Physical Properties of Benzamide, 4-nitro-N-purin-6-yl-

Property Value
Molecular Formula C12H8N6O3
Molecular Weight 284.23 g/mol
Appearance Solid
SMILES C1=CC(=CC=C1C(=O)NC2=NC=NC3=C2NC=N3)N+[O-]
InChIKey MAYPTSUDLAWBGU-UHFFFAOYSA-N

Predicted Collision Cross Section Data

Adduct m/z Predicted CCS (Ų)
[M+H]+ 285.07308 155.5
[M+Na]+ 307.05502 169.2
[M+NH4]+ 302.09962 161.0
[M+K]+ 323.02896 168.9
[M-H]- 283.05852 158.1
[M+Na-2H]- 305.04047 163.1
[M]+ 284.06525 157.7
[M]- 284.06635 157.7

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-nitro-N-purin-6-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 4-nitro-N-purin-6-yl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-purin-6-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interact with DNA or RNA, affecting cellular processes like replication and transcription .

Comparison with Similar Compounds

4-[(9H-Purin-6-yl)amino]benzamide (C₁₂H₁₀N₆O)

  • Structural Difference: Lacks the nitro group at the benzamide’s 4-position, instead featuring an amino group.
  • Molecular Weight : 254.25 .
  • However, the absence of the nitro group may reduce electrophilicity, impacting interactions with biological targets like enzymes or DNA .

Benzamide, N-[(1H-Purin-6-ylthio)methyl]- (C₁₃H₁₁N₅OS)

  • Structural Difference : Incorporates a thioether (-S-CH₂-) linker between the benzamide and purine, rather than a direct N-purin-6-yl bond.
  • Molecular Weight : 285.32 .
  • Functional Implications : The thioether linkage may confer greater metabolic stability compared to the amine bond in the target compound. However, steric hindrance from the methylene group could reduce binding affinity to purine-recognizing enzymes .

Benzamide Derivatives with Acyl Substituents

  • Example: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (C₂₀H₂₁N₃O₄) .
  • Structural Difference : Features a long acyl chain at the benzamide’s 2-position and a carboxyl group on the phenyl ring.
  • Functional Implications : Acyl chains enhance lipophilicity, improving membrane permeability. In PCAF HAT inhibition assays, such derivatives showed ~67–79% activity at 100 μM, highlighting the importance of substituent length and position . By contrast, the nitro group in the target compound may prioritize electronic effects over lipophilicity.

Substituent Effects on Enzyme Inhibition

  • This contrasts with acylated benzamides, where long chains improve inhibition of PCAF HAT (~72% activity for C₁₄ chains) .
  • Amino vs. Nitro: The amino group in 4-[(9H-purin-6-yl)amino]benzamide may engage in stronger hydrogen bonding, while the nitro group could enhance π-π stacking or electrostatic interactions .

Solubility and Reactivity

  • Nitro Substituent: Likely decreases solubility in aqueous media compared to amino-substituted analogs due to reduced polarity. However, nitro groups can participate in redox reactions, offering pathways for prodrug activation .

Data Table: Comparative Analysis of Benzamide-Purine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
Benzamide, 4-nitro-N-purin-6-yl- (Inferred) C₁₂H₉N₇O₃ ~299.23 4-NO₂ on benzamide Potential electrophilicity, redox activity N/A
4-[(9H-Purin-6-yl)amino]benzamide C₁₂H₁₀N₆O 254.25 4-NH₂ on benzamide High hydrogen-bonding capability
N-[(1H-Purin-6-ylthio)methyl]benzamide C₁₃H₁₁N₅OS 285.32 Thioether linker Enhanced metabolic stability
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide C₂₈H₃₇N₃O₄ 479.61 C₁₄ acyl chain, 3-COOH 79% PCAF HAT inhibition at 100 μM

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